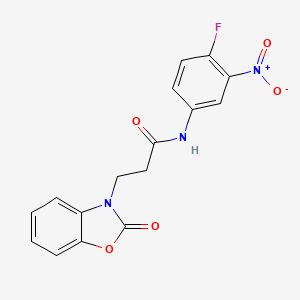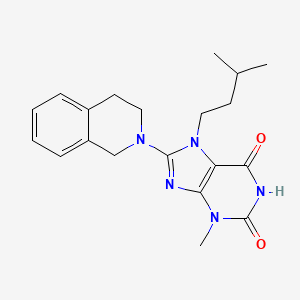![molecular formula C19H21N3O2S B6417340 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 605628-12-4](/img/structure/B6417340.png)
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole, also known as 4-methylbenzenesulfonyl-2-piperidin-1-yl-1H-1,3-benzodiazole, is a synthetic compound that has a wide range of applications in the fields of chemistry, medicine, and biotechnology. This compound has been studied extensively and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry
Imidazole and its derivatives, including the compound , are vital and universal heterocycles in medicinal chemistry . They exhibit a wide spectrum of significant pharmacological or biological activities and are widely researched and applied by pharmaceutical companies for drug discovery .
Synthesis of Imidazole-Based Medicinal Molecules
The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules . This compound, with its imidazole ring, could be synthesized using this method.
Antifungal Applications
Imidazole is found to be an active part of antifungal compounds . Therefore, the compound could potentially be used in the development of new antifungal drugs.
Anti-Inflammatory Applications
Imidazole-based compounds have shown good activity as anti-inflammatory agents . This suggests that the compound could be used in the development of anti-inflammatory drugs.
Anticancer Applications
Imidazole-based compounds have shown potential as anticancer agents . This suggests that the compound could be used in the development of anticancer drugs.
Enzyme Inhibition
Imidazole groups can combine with various receptors and enzymes in biological systems, showing a variety of biological activities . This suggests that the compound could be used in the development of enzyme inhibitors.
Antimalarial Applications
Structurally simple synthetic 1, 4-disubstituted piperidines, which could include the compound , have shown high selectivity for resistant Plasmodium falciparum . This suggests potential use in the development of antimalarial drugs.
Organic Synthesis
The compound could be used in the synthesis of other organic compounds. For example, the synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate has been demonstrated .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been reported to exhibit activity against a variety of targets, including parasitic organisms likeToxoplasma gondii .
Mode of Action
Imidazole derivatives have been shown to have excellent selectivity activity againstT. gondii versus host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.
Biochemical Pathways
Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may interfere with essential biochemical pathways in the parasite, leading to its inhibition or death .
Result of Action
Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may lead to the inhibition or death of the parasite .
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)22-12-10-15(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,15H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHWSNCIWBCPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6417269.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B6417274.png)
![1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417284.png)
![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417303.png)

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)
![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)



![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6417363.png)
![6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6417380.png)